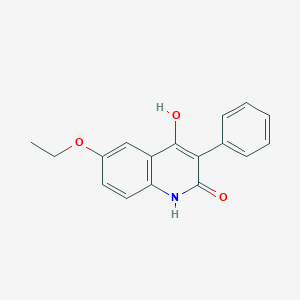
6-ethoxy-4-hydroxy-3-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes:
Starting Materials: Phenylacetic acid, ethyl acetoacetate, and aniline.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives with different oxidation states.
Reduction: Reduction of the quinolinone core to form dihydroquinolinones.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or quinolinone ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of quinolinone N-oxides.
Reduction: Formation of dihydroquinolinones.
Substitution: Formation of halogenated or alkylated quinolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials or as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone depends on its specific application:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pathways Involved: Various molecular pathways, including those related to inflammation, cell proliferation, and apoptosis, may be affected.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolinone: Lacks the ethoxy and phenyl groups, with different biological activities.
6-Methoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone: Similar structure but with a methoxy group instead of an ethoxy group.
3-Phenylquinolinone: Lacks the hydroxy and ethoxy groups, with distinct chemical properties.
Uniqueness
6-Ethoxy-4-hydroxy-3-phenyl-2(1H)-quinolinone is unique due to the presence of both ethoxy and hydroxy groups, which may confer specific biological activities and chemical reactivity not seen in other quinolinone derivatives.
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
6-ethoxy-4-hydroxy-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO3/c1-2-21-12-8-9-14-13(10-12)16(19)15(17(20)18-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20) |
InChI Key |
WRMOHJBRADBYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















